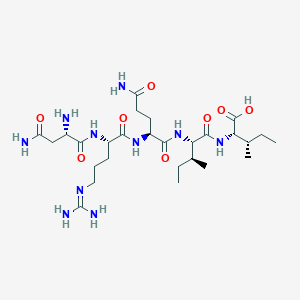![molecular formula C20H29BrO B14253977 Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- CAS No. 184089-58-5](/img/structure/B14253977.png)
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- is an organic compound that belongs to the class of bromobenzenes It features a benzene ring substituted with a bromine atom and a [(2-tridecynyloxy)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: Suzuki–Miyaura coupling reactions are often used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Suitable nucleophiles such as alkoxides or amines.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-bromo-4-methyl-: Similar structure but with a methyl group instead of the [(2-tridecynyloxy)methyl] group.
Benzene, 1-bromo-4-ethynyl-: Features an ethynyl group instead of the [(2-tridecynyloxy)methyl] group.
Uniqueness
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- is unique due to the presence of the [(2-tridecynyloxy)methyl] group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
184089-58-5 |
|---|---|
Formule moléculaire |
C20H29BrO |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
1-bromo-4-(tridec-2-ynoxymethyl)benzene |
InChI |
InChI=1S/C20H29BrO/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-18-19-13-15-20(21)16-14-19/h13-16H,2-10,17-18H2,1H3 |
Clé InChI |
BQBBCEDNXRXIMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CCOCC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


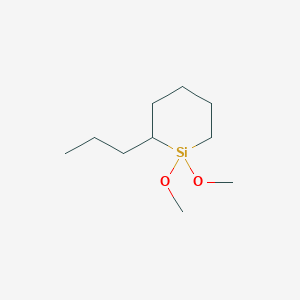
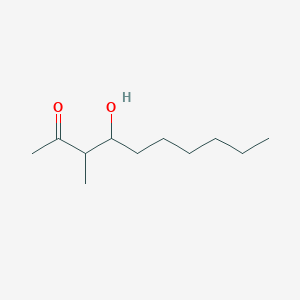
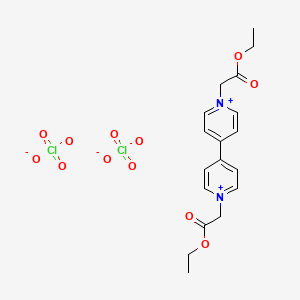
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
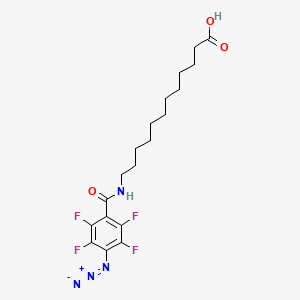
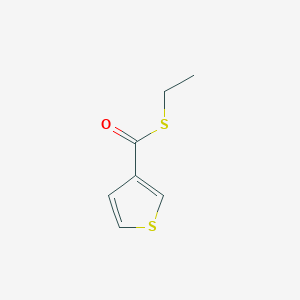
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
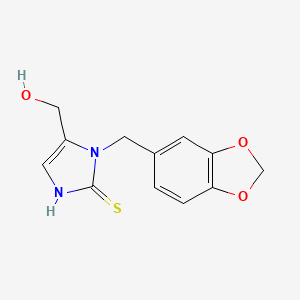
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
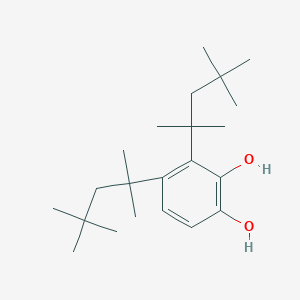
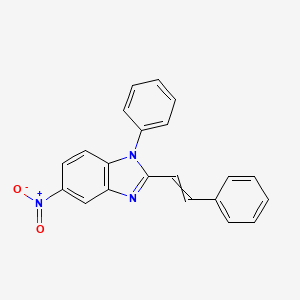
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
